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Compound of Interest

Compound Name: KRAS G12C inhibitor 35

Cat. No.: B12402967 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early absorption, distribution,

metabolism, and excretion (ADME) properties of the KRAS G12C inhibitor designated as

compound 35, a key molecule in the discovery of the clinical candidate AZD4747. The following

sections detail the available quantitative data, the experimental methodologies employed in its

characterization, and visualizations of relevant biological and experimental frameworks.

Core Data Summary
The early assessment of compound 35 focused on key in vitro ADME parameters to evaluate

its potential as a drug candidate. The data, presented in Table 1, highlights its metabolic

stability and cell permeability characteristics in comparison to a related analogue.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b12402967?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12402967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Biochemical
Potency (IC50,
nM)

Human
Intrinsic
Clearance
(Clint)

MDCK Efflux
Ratio

Primary
Metabolism
Route (Rodent
vs. Human)

34 (Nitrile

analogue)
Potent Low 6.5 Not specified

35 (Acetylene

isostere)

Maintained

Potency
Lowered Lowered

GSH addition

(major in

rodents, minor in

human

hepatocytes)[1]

Table 1: Comparative in vitro ADME and potency data for KRAS G12C inhibitor 35 and its

nitrile analogue 34.[1]

Experimental Protocols
The characterization of compound 35 involved standard in vitro assays to predict its in vivo

pharmacokinetic behavior. The methodologies for these key experiments are detailed below.

Metabolic Stability Assessment
The metabolic stability of compound 35 was evaluated using liver microsomes and hepatocytes

from different species, including human, rat, and mouse.

Objective: To determine the intrinsic clearance (Clint) of the compound, predicting its rate of

metabolism in the liver.

Methodology:

Incubation: Compound 35 was incubated at a fixed concentration with a suspension of liver

microsomes or hepatocytes, supplemented with necessary cofactors (e.g., NADPH for

microsomal assays).

Time Points: Aliquots of the incubation mixture were taken at various time points (e.g., 0, 5,

15, 30, 60 minutes).
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Reaction Quenching: The metabolic reaction in the aliquots was stopped by adding a

quenching solution, typically containing a protein precipitating agent like acetonitrile.

Analysis: The concentration of the remaining parent compound (compound 35) in each

aliquot was quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Analysis: The rate of disappearance of the compound was used to calculate the in vitro

half-life (t½) and subsequently the intrinsic clearance (Clint).

Metabolite identification studies were also performed, which revealed that glutathione (GSH)

conjugation is a primary metabolic pathway in rodents, but less significant in human

hepatocytes.[1]

Cell Permeability and Efflux Assay
To assess the potential for oral absorption and blood-brain barrier penetration, the permeability

of compound 35 was evaluated using a Madin-Darby Canine Kidney (MDCK) cell line.

Objective: To measure the bidirectional permeability of the compound across a cell monolayer

and to determine if it is a substrate for efflux transporters.

Methodology:

Cell Culture: MDCK cells were cultured on semi-permeable filter plates to form a confluent

monolayer, mimicking a biological barrier.

Apical to Basolateral (A-B) Permeability: Compound 35 was added to the apical (top) side of

the monolayer, and its appearance on the basolateral (bottom) side was measured over

time.

Basolateral to Apical (B-A) Permeability: The experiment was reversed, with the compound

added to the basolateral side and its transport to the apical side measured.

Sample Analysis: The concentration of compound 35 in the receiver compartments was

determined by LC-MS.

Efflux Ratio Calculation: The efflux ratio was calculated as the ratio of the B-A apparent

permeability (Papp) to the A-B Papp. An efflux ratio significantly greater than 1 suggests that
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the compound is actively transported out of the cells. For compound 35, the introduction of

an acetylene group as an isostere for the nitrile in compound 34 successfully lowered the

efflux ratio.[1]

Visualizations
The following diagrams illustrate the relevant biological pathway and a typical experimental

workflow for evaluating KRAS G12C inhibitors.
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Caption: KRAS G12C signaling pathway and the mechanism of action for inhibitor 35.
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Caption: A typical workflow for early in vitro ADME profiling of a drug candidate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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